Dicarbonyldichlorobis(triphenylphosphine)osmium

Description

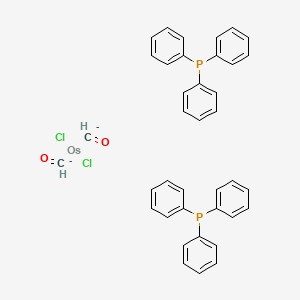

Dicarbonyldichlorobis(triphenylphosphine)osmium, with the formula OsCl₂(CO)₂(PPh₃)₂, is an osmium(II) complex featuring a coordination environment of two carbonyl (CO), two chloride (Cl⁻), and two triphenylphosphine (PPh₃) ligands. The osmium center adopts a +2 oxidation state, yielding a 16-electron configuration (Os²⁺: d⁶; ligands contribute 10 electrons: 4 from CO, 4 from PPh₃, and 2 from Cl⁻). This electron count places it in the category of coordinatively unsaturated complexes, which often exhibit dynamic behavior in solution .

Synthetically, such complexes are prepared via ligand substitution reactions. For example, phosphine-substituted osmium compounds (e.g., Os(CO)₃(PPh₃)₂) undergo fluxional rearrangements when exposed to additional ligands, as observed in their ³¹P NMR spectra . The target compound’s stability in air and solvent systems remains understudied, though analogous Os(I) complexes (e.g., [OsCl(PPh₃)₃]) demonstrate notable air stability and low magnetic susceptibility .

Properties

CAS No. |

16591-90-5 |

|---|---|

Molecular Formula |

C38H32Cl2O2OsP2-2 |

Molecular Weight |

843.7 g/mol |

IUPAC Name |

dichloroosmium;methanone;triphenylphosphane |

InChI |

InChI=1S/2C18H15P.2CHO.2ClH.Os/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*1-2;;;/h2*1-15H;2*1H;2*1H;/q;;2*-1;;;+2/p-2 |

InChI Key |

NQAAYKPJONJRRI-UHFFFAOYSA-L |

Canonical SMILES |

[CH-]=O.[CH-]=O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Os]Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of dicarbonyldichlorobis(triphenylphosphine)osmium typically involves organometallic chemistry methods. One common synthetic route includes the reaction of osmium tetroxide with triphenylphosphine and carbon monoxide under controlled conditions . The reaction conditions often require an inert atmosphere and specific temperature and pressure settings to ensure the successful formation of the desired compound. Industrial production methods are less common due to the specialized nature of the compound and its primary use in research settings.

Chemical Reactions Analysis

Dicarbonyldichlorobis(triphenylphosphine)osmium undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different osmium complexes.

Reduction: Reduction reactions can convert the compound into lower oxidation state osmium complexes.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Dicarbonyldichlorobis(triphenylphosphine)osmium has several scientific research applications:

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new therapeutic agents.

Mechanism of Action

The mechanism by which dicarbonyldichlorobis(triphenylphosphine)osmium exerts its effects involves its interaction with molecular targets and pathways. In catalytic reactions, the compound facilitates the formation and breaking of chemical bonds through its coordination with substrates. The triphenylphosphine ligands play a crucial role in stabilizing the osmium center and enhancing its reactivity. The exact molecular targets and pathways depend on the specific reaction and application being studied .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Osmium Complexes with Varying Oxidation States

(a) Univalent Osmium Complexes: [OsCl(PPh₃)₃]

- Oxidation State : Os(I) (d⁷ configuration).

- Electron Count : Likely 17-electron (Os⁺: d⁷; ligands contribute 10 electrons: 6 from PPh₃, 1 from Cl⁻).

- Properties: Air-stable, nearly diamagnetic (μeff = 0.3–0.5 B.M.), and non-electrolytic in nitrobenzene. These properties contrast with the 16-electron Os(II) complex, which may exhibit greater reactivity due to its unsaturated configuration .

(b) Osmium(0) Complexes: Os(CO)₃(PPh₃)₂

- Oxidation State : Os(0) (d⁸ configuration).

- Electron Count : 18-electron (Os⁰: d⁸; ligands contribute 10 electrons: 6 from CO, 4 from PPh₃).

- Properties: Exhibits fluxionality in solution, with rapid isomerization observed via ³¹P NMR (coupling constant ¹JOs-P = 4341 Hz). This contrasts with the target compound’s 16-electron system, which may lack such pronounced dynamic behavior .

Ruthenium and Osmium Carborane Complexes

Carborane-containing complexes like [Ru/Os(p-cym)(1,2-dicarba-closo-dodecaborane-1,2-dithiolate)] are 16-electron systems but differ in ligand architecture. Solid-state MAS NMR studies reveal distinct spectral signatures between 16- and 18-electron systems. For example, 16-electron carborane complexes show sharper ¹¹B NMR resonances compared to 18-electron adducts, highlighting electronic differences influenced by ligand donor strength .

Palladium Analog: Dichlorobis(triphenylphosphine)palladium(II)

- Formula : PdCl₂(PPh₃)₂.

- Oxidation State : Pd(II) (d⁸ configuration).

- Electron Count : 16-electron (Pd²⁺: d⁸; ligands contribute 8 electrons: 4 from PPh₃, 2 from Cl⁻).

- Applications : Widely used in cross-coupling catalysis (e.g., Suzuki-Miyaura reactions). In contrast, osmium analogs are less explored in catalysis but may excel in redox-specific transformations due to osmium’s higher propensity for variable oxidation states .

Structural and Functional Comparison Table

Biological Activity

Dicarbonyldichlorobis(triphenylphosphine)osmium, commonly referred to as Os(CO)₂Cl₂(PPh₃)₂, is a complex organometallic compound of osmium that has garnered interest in various fields, particularly in biological and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features an osmium center coordinated to two carbonyl (CO) groups, two chloride ions, and two triphenylphosphine (PPh₃) ligands. Its structure can be represented as follows:

This arrangement allows for unique interactions with biological molecules, influencing its activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. The mechanism is primarily attributed to its ability to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). Studies have shown:

- Cell Cycle Arrest : The compound can cause G2/M phase arrest in various cancer cell lines, leading to inhibited proliferation.

- Apoptosis Induction : It activates caspases and alters mitochondrial membrane potential, triggering apoptosis pathways.

Antimicrobial Activity

This compound has also demonstrated antimicrobial properties. Its effectiveness against certain bacterial strains has been documented, suggesting potential applications in treating infections.

1. Anticancer Activity in Breast Cancer Cells

A study published in Journal of Medicinal Chemistry evaluated the effects of Os(CO)₂Cl₂(PPh₃)₂ on MCF-7 breast cancer cells. The results indicated:

- IC₅₀ Value : The compound exhibited an IC₅₀ value of 12 µM after 48 hours of treatment.

- Mechanism : Flow cytometry analysis revealed increased sub-G1 population, indicating apoptosis.

| Parameter | Value |

|---|---|

| Cell Line | MCF-7 |

| Treatment Duration | 48 hours |

| IC₅₀ | 12 µM |

2. Antimicrobial Efficacy Against Staphylococcus aureus

Another study assessed the antimicrobial activity against Staphylococcus aureus. The findings highlighted:

- Minimum Inhibitory Concentration (MIC) : An MIC of 32 µg/mL was observed.

- Mechanism : The compound disrupts bacterial cell membranes, leading to cell lysis.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

Q & A

Q. What spectroscopic techniques are most effective for characterizing the electronic structure of dicarbonyldichlorobis(triphenylphosphine)osmium?

Methodological Answer: Solid-state magic-angle spinning (MAS) NMR spectroscopy (1H, 13C, 31P, 11B) is critical for probing electronic environments in osmium complexes. For example, 31P MAS NMR distinguishes 16-electron systems (e.g., [Os(CO)₂Cl₂(PPh₃)₂]) from 18-electron adducts by chemical shift differences (~10–15 ppm), reflecting changes in electron density at the metal center. Complementary UV-Vis spectroscopy (absorption maxima at ~290 nm for osmium tetroxide derivatives) aids in tracking ligand substitution or redox behavior .

Table 1: Key Spectroscopic Parameters

Q. How can researchers synthesize this compound with high purity?

Methodological Answer: A common route involves reacting osmium tetroxide (OsO₄) with triphenylphosphine (PPh₃) under CO atmosphere in dichloromethane. Key steps:

- Reductive Carbonylation : OsO₄ + 4PPh₃ + 2CO → [Os(CO)₂Cl₂(PPh₃)₂] + byproducts (e.g., OPPh₃).

- Purification : Recrystallization from CH₂Cl₂/hexane mixtures removes unreacted PPh₃. Monitor purity via 31P NMR (absence of δ = 23 ppm OPPh₃ signal) .

Advanced Research Questions

Q. How do competing ligands or reaction conditions affect the stoichiometry of osmium tetroxide reactions with diphenylcarbazide?

Methodological Answer: Competing ligands (e.g., Cl⁻, SO₄²⁻) alter the equilibrium of OsO₄ extraction into organic phases. For accurate spectrophotometric determination (λ_max = 530 nm):

- Optimized Conditions : Use 0.1 M H₂SO₄ to suppress Cl⁻ interference and 2.5 mM diphenylcarbazide for 1:1 Os:reagent stoichiometry.

- Interference Mitigation : Mask Fe³⁺ with 0.01 M NaF to prevent false absorbance .

Table 2: Spectrophotometric Parameters for Os Quantification

| Parameter | Optimal Value | Impact on Analysis |

|---|---|---|

| Diphenylcarbazide conc. | 2.5 mM | Ensures 1:1 Os:reagent complex |

| Reaction time | 20 min (25°C) | Full color development |

| pH | 1.5–2.0 (H₂SO₄) | Minimizes competing ligand effects |

Q. What mechanistic insights explain contradictions in NMR data for 16-electron vs. 18-electron osmium complexes?

Methodological Answer: 16-electron complexes (e.g., [Os(CO)₂Cl₂(PPh₃)₂]) exhibit distinct 31P NMR shifts (δ = 15–20 ppm) compared to 18-electron adducts (δ = 5–10 ppm) due to increased electron density at Os in the latter. Solid-state MAS NMR resolves dynamic effects (e.g., ligand fluxionality) that broaden solution-phase signals. Cross-validate with X-ray diffraction to confirm geometry and electron count .

Q. How does the triphenylphosphine ligand influence the reactivity of osmium complexes in Staudinger-Meyer-type reactions?

Methodological Answer: Triphenylphosphine facilitates azide reduction via the Staudinger-Meyer mechanism. For example, reaction with triazides proceeds in two stages:

- Stage 1 : 1:1 PPh₃:azide ratio forms diazide intermediates.

- Stage 2 : Excess PPh₃ (2–3 equivalents) yields tetrazole products. Key Insight : 31P NMR tracks PPh₃ consumption (δ = −5 ppm for P–N adducts), while 15N NMR confirms tetrazole formation .

Data Contradiction Analysis

Q. Why do reported absorption maxima for osmium-diphenylcarbazide complexes vary across studies?

Methodological Answer: Discrepancies arise from solvent polarity (ε = 530 nm in aqueous H₂SO₄ vs. 510 nm in acetone) and pH effects. Standardize conditions to 0.1 M H₂SO₄ and λ = 530 nm for reproducibility. Validate with external calibration curves (R² > 0.995) and account for temperature (±0.5°C control) to minimize drift .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.